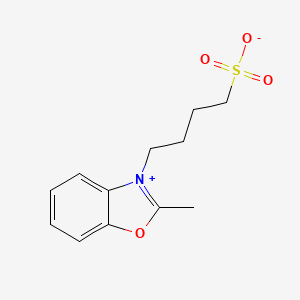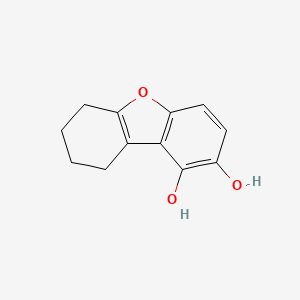
5-(Hydroxymethyl)heptanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Hydroxymethyl)heptanoic acid, also known as 5-Ethyl-6-hydroxyhexanoic Acid, is an intermediate in the synthesis of metabolites of Bis (2-ethylhexyl) Phthalate (DEHP) . It has a molecular weight of 160.21 and a molecular formula of C8H16O3 .
Synthesis Analysis
5-(Hydroxymethyl)furfural (HMF), produced by the acid-catalyzed dehydration of biomass-derived hexoses, is a well-recognized renewable chemical intermediate in the biorefinery research for the productions of fuels, chemicals, and materials . The current systems for preparing 5-HMF are disadvantaged by poor selectivity and a low conversion rate . The production of 5-HMF involves an acid-catalyzed reaction (dehydration) whereby three water molecules are removed from simple sugars of monosaccharides, disaccharides .
Molecular Structure Analysis
This compound contains total 26 bond(s); 10 non-H bond(s), 1 multiple bond(s), 6 rotatable bond(s), 1 double bond(s), 1 carboxylic acid(s) (aliphatic), 2 hydroxyl group(s), and 1 primary alcohol(s) .
Chemical Reactions Analysis
Biomass-derived hydroxymethyl-2-furfural (HMF) can be converted to 2,5-furan dicarboxylic acid (FDCA) through multiple oxidation reactions .
Physical And Chemical Properties Analysis
This compound has a molecular weight of 160.21 and a molecular formula of C8H16O3 . It is soluble in Chloroform (Slightly), Methanol (Slightly), and appears as a Clear Colorless Oil .
Aplicaciones Científicas De Investigación
Synthesis of Epothilone A Fragment: The synthesis of 5-oxo-(3S)-hydroxy-4,4-dimethylheptanoic acid, a fragment of epothilone A, involved optical resolution using lipase-catalyzed hydrolysis (Shioji et al., 2001).
Anticonvulsant Treatment: Heptanoate, a related compound, is used in the treatment of rare metabolic disorders and has shown potential as an anticonvulsant in mouse seizure models (Borges & Sonnewald, 2012).
Synthesis of Pseudo-hexopyranose: Isomers of 5-hydroxymethyl-1,2,3,4-cyclohexanetetrol, which are structurally similar to 5-(Hydroxymethyl)heptanoic acid, were synthesized from exo-2-substituted endo-3-acetoxy-endo-5-acetoxymethyl-7-oxabicyclo[2.2.1]heptane compounds (Ogawa et al., 1980).
Biomass Conversion: 5-Hydroxymethyl-2-furfural, a compound related to this compound, is converted into 2,5-furandicarboxylic acid, showing potential in renewable chemical production (Casanova et al., 2009).
Neurotransmitter Research: The voltammetric detection of 5-hydroxytryptamine release in the brain offers insights into neurotransmitter dynamics, demonstrating the importance of related hydroxymethyl compounds in neurological research (Hashemi et al., 2009).
Production of Biochemicals: ω-Hydroxyundec-9-enoic acid and n-heptanoic acid, derivatives of heptanoic acid, are produced from ricinoleic acid using an Escherichia coli-based biocatalyst, highlighting applications in bioplastics and other industrial fields (Jang et al., 2014).
Extraction of Biomass Chemicals: The extraction of 5-hydroxymethylfurfural from aqueous solutions points to improved methods for isolating valuable biomass-derived chemicals (Sindermann et al., 2016).
Metabolism of Plasticizers: The detection of 4-heptanone in urine, a metabolite of 2-ethylhexanoic acid from plasticizers, illustrates the metabolic pathways of similar compounds (Walker & Mills, 2001).
Mecanismo De Acción
The molecular structure, morphology, and growth mechanism of 5-hydroxymethyl furfural (HMF) derived humins as a function of HMF conversion have been investigated. The FTIR data support a reaction pathway in which humins form either through a ring opening mechanism and/or through substitution at the α or β position via nucleophilic attack .
Direcciones Futuras
The synthesis of 2,5-furandicarboxylic acid (FDCA) by the electrocatalytic oxidation of 5-hydroxymethylfurfural (HMFOR) has attracted considerable attention . The production and derivative chemistry of various hydrophobic analogs of HMF have been discussed . The relative advantages and challenges associated with the preparation and value addition of various hydrophobic analogs of HMF are highlighted .
Propiedades
IUPAC Name |
5-(hydroxymethyl)heptanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O3/c1-2-7(6-9)4-3-5-8(10)11/h7,9H,2-6H2,1H3,(H,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRVVDZINAQAKOW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CCCC(=O)O)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-(5-acetylamino-4-(4-[4,6-bis(3-diethylaminopropylamino)-1,3,5-triazin-2-ylamino]phenylazo)-2-(2-me](/img/no-structure.png)

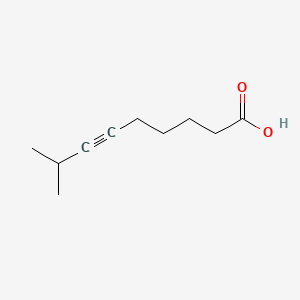
![2-(Cyclohex-3-en-1-ylmethoxy)-4-ethoxy-5-propyl-6,8-dioxabicyclo[3.2.1]octane](/img/structure/B571415.png)
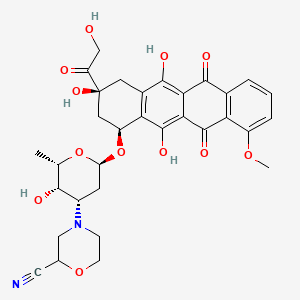
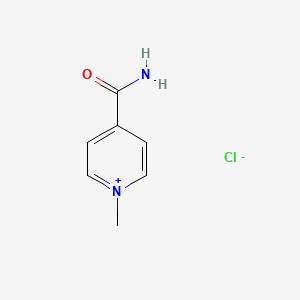
![1-Azatricyclo[3.3.1.0~2,7~]nonane](/img/structure/B571425.png)
